4-Ciano-2-metil-4'-(trifluorometil)bifenilo

Descripción general

Descripción

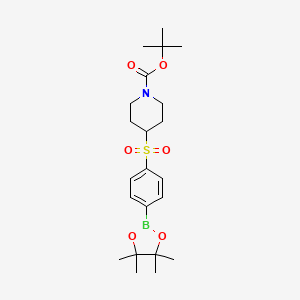

2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile is a useful research compound. Its molecular formula is C15H10F3N and its molecular weight is 261.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4'-(trifluoromethyl)biphenyl-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Industria Agroquímica

4-Ciano-2-metil-4'-(trifluorometil)bifenilo: y sus derivados se utilizan ampliamente en la industria agroquímica. El grupo trifluorometilo es una parte común en los pesticidas debido a su capacidad para mejorar la actividad biológica de los compuestos. Este compuesto puede servir como intermedio en la síntesis de nuevos pesticidas que ofrecen una mayor eficacia y un menor impacto ambiental .

Desarrollo Farmacéutico

En la investigación farmacéutica, los derivados de este compuesto son valiosos para crear nuevos fármacos. El grupo trifluorometilo puede alterar significativamente la estabilidad metabólica y la biodisponibilidad de una molécula, lo que lo convierte en un motivo estructural clave en los principios activos farmacéuticos .

Ciencia de Materiales

El efecto atractor de electrones del grupo trifluorometilo puede influir en las propiedades electrónicas de los materiales. Este compuesto podría usarse para sintetizar polímeros con características específicas, como mayor transparencia o conductividad eléctrica alterada .

Síntesis de Cristales Líquidos

Debido a su estructura rígida y plana, This compound se puede utilizar en la síntesis de cristales líquidos. Estos materiales son cruciales para las tecnologías de visualización, incluidas las pantallas LCD para diversos dispositivos electrónicos.

Medicina Veterinaria

Al igual que sus aplicaciones en medicina humana, los derivados de este compuesto se pueden utilizar para desarrollar fármacos veterinarios. La incorporación del grupo trifluorometilo puede conducir a productos veterinarios con propiedades terapéuticas mejoradas .

Investigación sobre Agentes Hipolipidémicos

Los derivados de este compuesto se han probado como agentes hipolipidémicos en especies animales. Han mostrado potencial para reducir los niveles de colesterol y triglicéridos en suero, lo que podría ser beneficioso en terapias para la hiperlipidemia .

Síntesis Orgánica

Este compuesto sirve como un bloque de construcción versátil en la síntesis orgánica. Se puede utilizar para construir moléculas complejas para diversos estudios químicos, incluido el desarrollo de nuevas metodologías sintéticas .

Química del Flúor

El compuesto es significativo en el campo de la química del flúor, donde la introducción de átomos de flúor en moléculas orgánicas es un área clave de investigación. Las propiedades únicas de los compuestos que contienen flúor los hacen valiosos para una amplia gama de aplicaciones, desde la química medicinal hasta la ciencia de los materiales .

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes.

Mode of Action

Similar compounds are known to interact with their targets, causing changes in the target’s function . The specific changes depend on the nature of the target and the compound’s chemical structure.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been shown to cause significant reduction in serum cholesterol and triglyceride levels in animal models , suggesting potential therapeutic benefits for hyperlipidemia.

Análisis Bioquímico

Biochemical Properties

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can affect gene expression and cellular metabolism. It has also been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For example, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme conditions such as high temperature or strong acidic or basic environments. Long-term studies have shown that 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of certain enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution can also be influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. These factors play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Methyl-4’-(trifluoromethyl)biphenyl-4-carbonitrile is essential for elucidating its precise mechanisms of action and potential therapeutic applications.

Propiedades

IUPAC Name |

3-methyl-4-[4-(trifluoromethyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F3N/c1-10-8-11(9-19)2-7-14(10)12-3-5-13(6-4-12)15(16,17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRUIEVESWEEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)

![3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1403240.png)